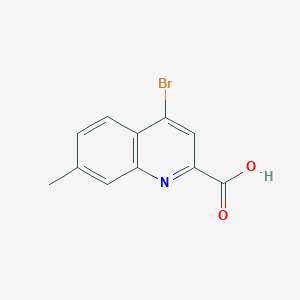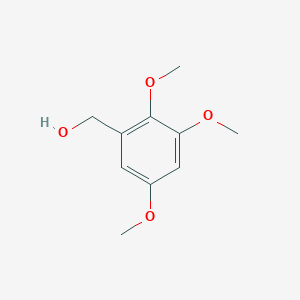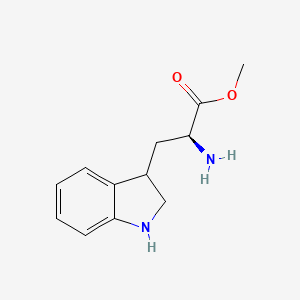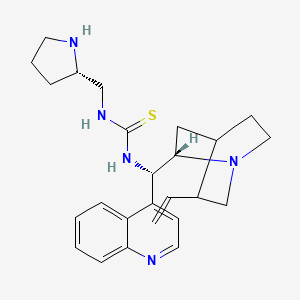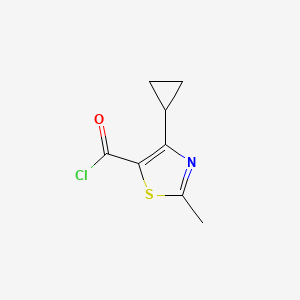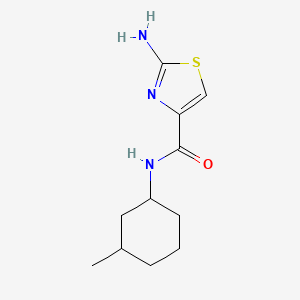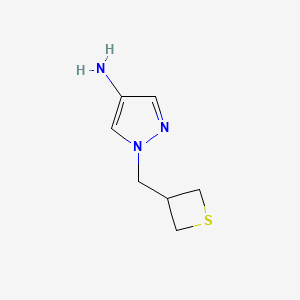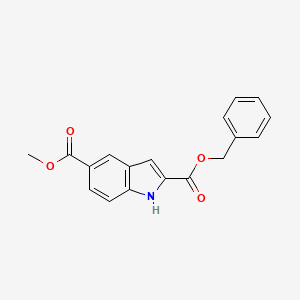
2-Benzyl 5-methyl 1H-indole-2,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl 5-methyl 1H-indole-2,5-dicarboxylate is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This compound is characterized by the presence of a benzyl group at the 2-position and a methyl group at the 5-position of the indole ring, with ester groups at the 2 and 5 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl 5-methyl 1H-indole-2,5-dicarboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include benzyl phenylhydrazine and a suitable methyl ketone. The reaction is usually carried out in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale Fischer indole synthesis. The reaction conditions would be optimized for maximum yield and purity, including the use of high-purity starting materials and precise control of reaction temperature and time. The product would then be purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl 5-methyl 1H-indole-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-benzyl 5-methyl 1H-indole-2,5-dicarboxylic acid.
Reduction: Formation of 2-benzyl 5-methyl 1H-indole-2,5-dimethanol.
Substitution: Formation of 3-substituted indole derivatives.
Applications De Recherche Scientifique
2-Benzyl 5-methyl 1H-indole-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Benzyl 5-methyl 1H-indole-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Similar structure with a methoxy group instead of a carboxylate group.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core structure.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Synthetic indole derivatives with fluorine and carbonyl groups.
Uniqueness
2-Benzyl 5-methyl 1H-indole-2,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methyl groups, along with ester functionalities, makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C18H15NO4 |
|---|---|
Poids moléculaire |
309.3 g/mol |
Nom IUPAC |
2-O-benzyl 5-O-methyl 1H-indole-2,5-dicarboxylate |
InChI |
InChI=1S/C18H15NO4/c1-22-17(20)13-7-8-15-14(9-13)10-16(19-15)18(21)23-11-12-5-3-2-4-6-12/h2-10,19H,11H2,1H3 |
Clé InChI |
HKBOCDWRGMIDCP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


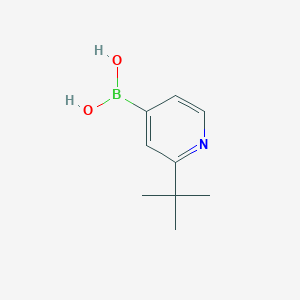
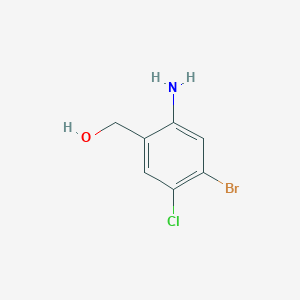
![(2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-YL)boronic acid](/img/structure/B12962667.png)

